

FASN Inhibitors in Oncology: A Comparative Analysis of TVB-3166 and C75

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Compound of Interest

Compound Name: TVB-3166

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, **TVB-3166** and C75. By presenting key performance data, detailed experimental methodologies, and visual representations of affected signaling pathways, this document aims to facilitate informed decisions in the pursuit of novel cancer therapeutics.

Fatty Acid Synthase (FASN) has emerged as a critical metabolic enzyme in oncology, overexpressed in numerous cancers and correlated with poor prognosis. Its role in providing lipids for membrane synthesis, energy storage, and signaling makes it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of two small molecule FASN inhibitors: **TVB-3166**, a clinical-stage compound, and C75, a widely studied experimental agent.

Performance and Specificity: A Head-to-Head Comparison

TVB-3166 distinguishes itself as a potent, orally-available, and reversible inhibitor of FASN with high selectivity.^{[1][2][3]} In contrast, C75 is an irreversible inhibitor that has been reported to have off-target effects and a narrower therapeutic window, including dose-limiting weight loss in preclinical models, a side effect not prominently associated with **TVB-3166**.^[3]

Feature	TVB-3166	C75
Mechanism of Action	Reversible, potent, and selective FASN inhibitor.[1][2][3]	Irreversible FASN inhibitor; also activates CPT1A.[4]
Potency (IC50)	FASN biochemical assay: 42 nM; Cellular palmitate synthesis: 81 nM.[3]	PC3 prostate cancer cells: ~35 μ M.[4]
Cellular Effects	Induces apoptosis; inhibits anchorage-independent growth.[1]	Induces apoptosis; can be cytotoxic to cancer cells.
In Vivo Activity	Inhibits xenograft tumor growth in a dose-dependent manner.[1]	Shows tumor growth inhibition in xenograft models.
Signaling Pathway Impact	Inhibits PI3K-AKT-mTOR and β -catenin pathways.[1]	Affects PI3K-AKT and β -catenin signaling.[5]
Selectivity	Highly selective for FASN.[1]	Known to have off-target effects, including on carnitine palmitoyltransferase-1 (CPT1).[6]
Reversibility	Reversible.[1][3]	Irreversible.
Oral Availability	Orally-available.[1][2][3]	Used in preclinical studies, often via intraperitoneal injection.[7]

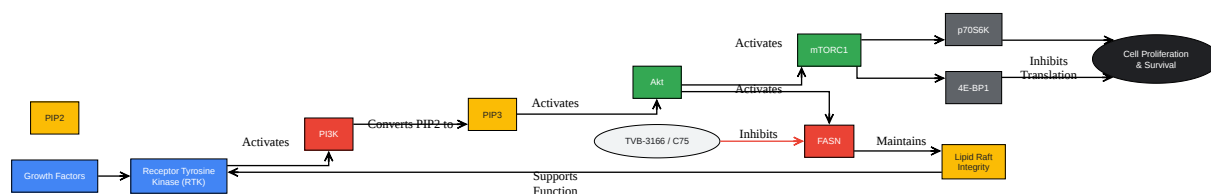
Delving into the Mechanism: Impact on Cellular Signaling

Both **TVB-3166** and C75 exert their anti-cancer effects not only by depleting lipid stores but also by modulating critical oncogenic signaling pathways. FASN inhibition has been shown to disrupt the architecture of lipid rafts, specialized membrane microdomains enriched in signaling molecules. This disruption interferes with the localization and function of key proteins in

pathways such as PI3K-AKT-mTOR and Wnt/ β -catenin, both central to cancer cell proliferation, survival, and metastasis.[1][5]

FASN and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. FASN activity is closely linked to this pathway, with Akt phosphorylating and activating key downstream effectors. Inhibition of FASN with **TVB-3166** has been demonstrated to decrease the phosphorylation of Akt and the downstream ribosomal protein S6, indicating a disruption of this critical signaling cascade.[1]

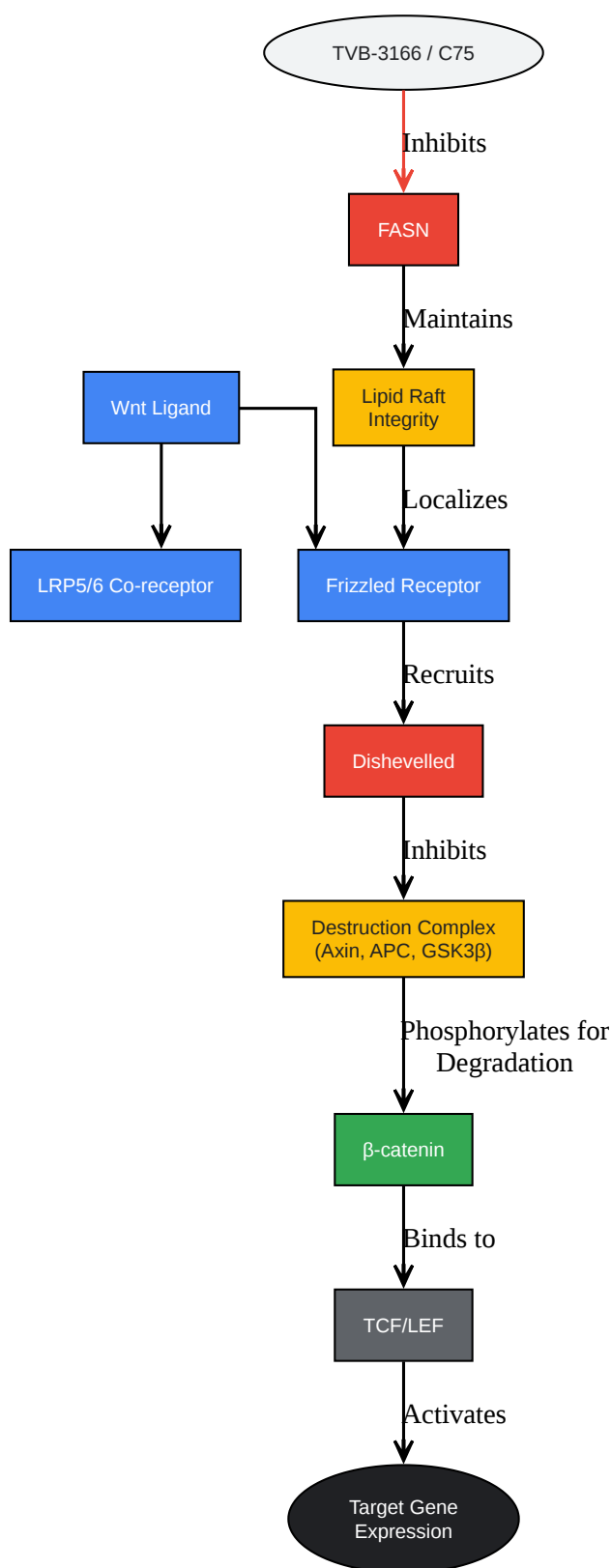


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FASN Inhibition and the PI3K/Akt/mTOR Pathway.

FASN and the Wnt/ β -catenin Pathway

The Wnt/ β -catenin signaling pathway plays a crucial role in embryogenesis and its dysregulation is a hallmark of many cancers. **TVB-3166** has been shown to inhibit the phosphorylation of β -catenin at serine 675, a modification associated with its stabilization and nuclear translocation, leading to a downstream reduction in the expression of β -catenin target genes.[1][8]



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FASN Inhibition and the Wnt/β-catenin Pathway.

Experimental Protocols

To facilitate the replication and validation of findings, this section outlines the methodologies for key experiments used in the characterization of FASN inhibitors.

FASN Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of compounds on purified FASN enzyme activity.

Method:

- Purified human FASN enzyme is incubated with the test compound (e.g., **TVB-3166** or C75) at various concentrations in a reaction buffer containing acetyl-CoA, malonyl-CoA, and NADPH.
- The reaction is initiated by the addition of malonyl-CoA.
- The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm over time.
- IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Palmitate Synthesis Assay

Objective: To measure the inhibition of de novo fatty acid synthesis in intact cells.

Method:

- Cancer cells are seeded in appropriate culture medium.
- Cells are treated with various concentrations of the FASN inhibitor for a specified period.
- A labeled precursor, such as [1,2-¹³C₂]-acetate, is added to the culture medium.
- After incubation, cellular lipids are extracted.

- The incorporation of the ^{13}C label into palmitate is quantified using gas chromatography-mass spectrometry (GC-MS).
- IC50 values are determined by analyzing the dose-dependent reduction in labeled palmitate.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of FASN inhibitors on cancer cell lines.

Method:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 72 or 96 hours).
- Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Luminescence is measured using a plate reader.
- Results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Western Blot Analysis

Objective: To investigate the effect of FASN inhibitors on the expression and phosphorylation status of key signaling proteins.

Method:

- Cancer cells are treated with the FASN inhibitor at various concentrations and for different durations.
- Cells are lysed, and protein concentrations are determined using a BCA assay.

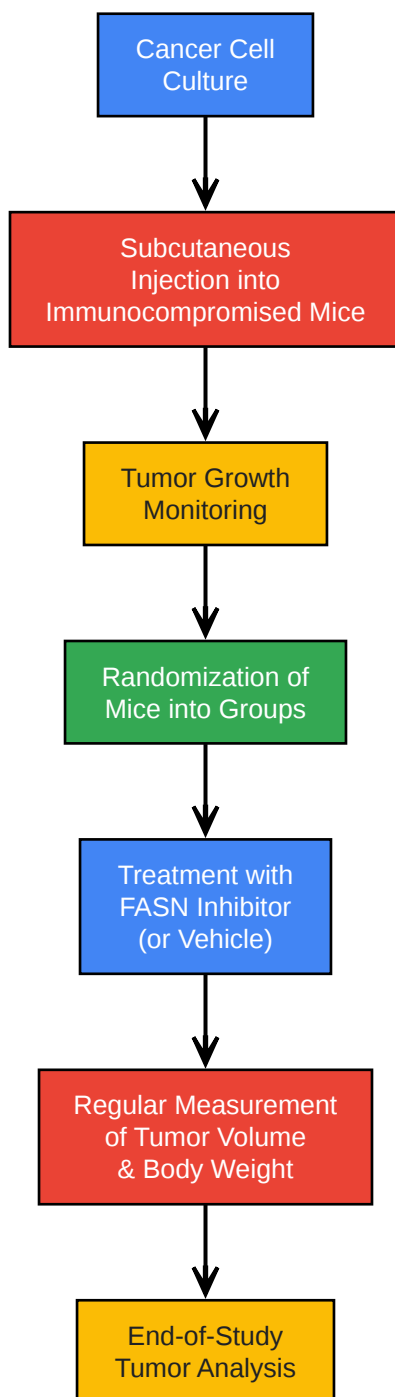
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p-Akt, Akt, p-S6, S6, p-β-catenin, β-catenin, PARP, and FASN).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of FASN inhibitors in a living organism.

Method:

- Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human cancer cells.
- Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- The test compound (e.g., **TVB-3166**) is administered orally or via intraperitoneal injection at a specified dose and schedule. The vehicle is administered to the control group.
- Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).



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In Vivo Xenograft Model Workflow.

Conclusion

The comparative analysis of **TVB-3166** and C75 highlights the evolution of FASN inhibitors from early-generation tool compounds to clinically viable therapeutic agents. **TVB-3166**

demonstrates superior potency, selectivity, and a more favorable preclinical safety profile compared to C75. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for the continued investigation of FASN as a therapeutic target in oncology. Further research into biomarkers of response and combination strategies will be crucial in realizing the full potential of FASN inhibition in the clinic.

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